(1,6-Naphthyridin-4-yl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,6-Naphthyridin-4-yl)boronic acid is a compound that belongs to the class of boronic acids and naphthyridines. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Naphthyridines, on the other hand, are nitrogen-containing heterocyclic compounds with significant pharmacological activities. The combination of these two moieties in (1,6-Naphthyridin-4-yl)boronic acid makes it a compound of interest in various fields of research, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Naphthyridin-4-yl)boronic acid typically involves the functionalization of the naphthyridine core with a boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (1,6-Naphthyridin-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solventless and environmentally benign methods are being explored to make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(1,6-Naphthyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The naphthyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted naphthyridines. These products have diverse applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
(1,6-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of probes and sensors for biological molecules.
Medicine: Investigated for its potential as an anticancer, anti-HIV, and antimicrobial agent.
Industry: Utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (1,6-Naphthyridin-4-yl)boronic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways by binding to active sites or interacting with nucleic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Naphthyridin-4-yl)boronic acid
- 2,6-Naphthyridin-4-yl)boronic acid
- Quinoline-4-yl)boronic acid
Uniqueness
(1,6-Naphthyridin-4-yl)boronic acid is unique due to the specific positioning of the boronic acid group on the naphthyridine core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its combination of boronic acid and naphthyridine moieties provides a versatile platform for various applications in synthesis, biology, and medicine .
Eigenschaften
Molekularformel |
C8H7BN2O2 |
---|---|
Molekulargewicht |
173.97 g/mol |
IUPAC-Name |
1,6-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-1-4-11-8-2-3-10-5-6(7)8/h1-5,12-13H |
InChI-Schlüssel |
BWIQUVRDHCULKC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=NC=CC2=NC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.